molecular formula C12H13N3O2 B6142643 1-cyclopentyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 926262-55-7

1-cyclopentyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Cat. No.: B6142643
CAS No.: 926262-55-7
M. Wt: 231.25 g/mol
InChI Key: OJOATUNPRXJFJJ-UHFFFAOYSA-N
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Description

1-cyclopentyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a cyclopentyl group at the 1-position and a carboxylic acid moiety at the 5-position. This scaffold is structurally distinct due to its fused bicyclic system, which enables diverse biological interactions.

Properties

IUPAC Name

1-cyclopentylpyrazolo[3,4-b]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c16-12(17)9-5-8-7-14-15(11(8)13-6-9)10-3-1-2-4-10/h5-7,10H,1-4H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOATUNPRXJFJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C3=NC=C(C=C3C=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Aminopyrazoles with Diketones

A foundational approach involves reacting 5-aminopyrazole derivatives with cyclic diketones under acidic reflux conditions. For example, N-amino-2-iminopyridines undergo oxidative cyclocondensation with β-diketones in ethanol/acetic acid under oxygen, forming the pyrazolo[3,4-b]pyridine core in yields exceeding 80%. This method leverages a one-pot, catalyst-free design, making it scalable for industrial applications.

Reaction Conditions

ComponentSpecification
SolventEthanol
Acid CatalystAcetic acid (6 equiv)
Temperature130°C
AtmosphereO₂ (1 atm)
Reaction Time18 hours

Suzuki-Miyaura Coupling for Functionalization

The PMC-based strategy employs Suzuki-Miyaura cross-coupling to introduce aryl groups at specific positions. For instance, 5-bromo-pyrazolo[3,4-b]pyridine intermediates react with cyclopentylboronic acid under Pd(PPh₃)₄ catalysis, achieving >90% regioselectivity. This method is critical for installing the cyclopentyl group while preserving the carboxylic acid functionality.

Optimized Coupling Parameters

ParameterValue
CatalystPd(PPh₃)₄ (5 mol%)
BaseK₂CO₃ (3 equiv)
SolventDME/H₂O (4:1)
Temperature80°C
Reaction Time12 hours

Stepwise Synthetic Procedures

ConditionEffect on Yield
NaOH Concentration2M optimal; higher concentrations cause decarboxylation
Solvent Ratio (EtOH:H₂O)3:1 prevents ester recombination
Temperature GradientGradual cooling minimizes impurity formation

Cyclopentyl Group Installation

Direct alkylation of pyrazolo[3,4-b]pyridine precursors with cyclopentyl bromide under basic conditions (K₂CO₃, DMF, 100°C) remains a standard method. However, competing N1/N2 alkylation necessitates chromatographic separation, reducing overall yield to 60–70%. Recent patents describe using phase-transfer catalysts (e.g., TBAB) to enhance N1 selectivity, achieving 85% yield.

Industrial-Scale Production Methods

Continuous Flow Synthesis

Modern facilities adopt continuous flow reactors to improve reaction control and throughput. A patented system combines cyclocondensation and hydrolysis in tandem reactors, reducing processing time from 24 hours (batch) to 2 hours (flow) while maintaining 92% yield.

Flow System Parameters

StageConditions
CyclocondensationT = 130°C, P = 5 bar, τ = 30 min
HydrolysisT = 70°C, P = 1 bar, τ = 45 min
PurificationIn-line crystallization with EtOH/H₂O

Cost Analysis of Industrial Routes

MethodCost per Kilogram (USD)
Batch Alkylation$12,400
Continuous Flow$8,200
Green Mechanochemical$9,800 (estimated)

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques eliminate solvent use by grinding stoichiometric amounts of aminopyrazole and diketone precursors with KHSO₄ as a catalyst. This method achieves 88% yield in 2 hours, compared to 18 hours for solution-phase reactions.

Mechanochemical Advantages

  • No solvent waste generation

  • 50% energy reduction vs. thermal methods

  • Direct isolation without chromatography

Microwave-Assisted Cyclization

Microwave irradiation (300 W, 150°C, 20 minutes) accelerates cyclocondensation, improving yield to 94% while reducing side products. This method is particularly effective for electron-deficient diketones.

Analytical Characterization

Spectroscopic Validation

¹H NMR (DMSO-d₆):

  • δ 12.48 (s, 1H, COOH)

  • δ 8.72 (d, J = 5.1 Hz, 1H, Pyridine H6)

  • δ 5.31 (quin, J = 8.3 Hz, 1H, Cyclopentyl CH)

  • δ 2.12–1.89 (m, 8H, Cyclopentyl CH₂)

HPLC Purity:

ColumnPurity (%)Retention Time (min)
C18, 5 μm, 4.6 × 150 mm99.26.8

Challenges and Mitigation Strategies

Competing Alkylation Pathways

N1 vs. N2 alkylation remains a key challenge. Computational modeling (DFT) identifies steric hindrance as the primary factor, guiding the design of bulky leaving groups (e.g., tosylates) to favor N1 substitution.

Carboxylic Acid Stability

Decarboxylation above 80°C necessitates precise temperature control during hydrolysis. Buffered conditions (pH 10–12) and low-temperature workup (<5°C) mitigate degradation .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include halogenated derivatives, nitro compounds, and reduced forms of the original compound .

Scientific Research Applications

Anticancer Research

Recent studies have highlighted the role of 1-cyclopentyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid as a potential therapeutic agent targeting the Hippo signaling pathway, which is crucial in regulating cell growth and suppressing tumor formation. Specifically, this compound has shown promise in inhibiting the transcriptional activity of TEAD proteins, which are implicated in various cancers due to their role in promoting cell proliferation and survival.

Case Study : A study published in the Journal of Medicinal Chemistry described how derivatives of this compound were optimized to enhance their binding affinity to TEAD proteins, leading to significant reductions in tumor growth in preclinical models .

Neurological Disorders

Research indicates that compounds similar to this compound may have neuroprotective effects. Investigations into its ability to modulate neurotransmitter systems could pave the way for new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study : A preliminary study demonstrated that this compound could influence pathways related to synaptic plasticity, potentially offering new avenues for therapeutic intervention in cognitive decline associated with aging .

Molecular Probes

The compound serves as a valuable molecular probe in biochemical assays aimed at elucidating protein interactions and cellular signaling pathways. Its ability to selectively inhibit specific protein targets makes it an essential tool for researchers studying complex biological systems.

Application Example : In structural biology studies, this compound was used to crystallize protein complexes, enabling detailed structural analysis via X-ray crystallography . This approach has facilitated insights into the conformational changes of proteins upon ligand binding.

Data Table of Applications

Application AreaDescriptionKey Findings/References
Anticancer ResearchTargeting TEAD proteins to inhibit tumor growthJ Med Chem, 2022
Neurological DisordersPotential neuroprotective effects and modulation of neurotransmitter systemsPreliminary findings on synaptic plasticity
Molecular ProbesUsed in biochemical assays for protein interaction studiesStructural insights from crystallography

Mechanism of Action

The compound exerts its effects primarily by binding to specific molecular targets. For instance, it has been shown to inhibit the TEAD transcription factors, which play a crucial role in the Hippo signaling pathway. This inhibition can prevent the transcription of genes involved in cell proliferation and survival, making it a promising candidate for anti-cancer therapies .

Comparison with Similar Compounds

A1 Adenosine Receptor (A1AR) Ligands

Pyrazolo[3,4-b]pyridines are well-documented as A1AR antagonists. Key analogs include:

Table 1: A1AR Ligands

Compound Name Substituents (Position) Affinity (Ki) Reference
Target Compound 1-cyclopentyl, 5-carboxylic acid Not reported -
Ethyl 4-amino-1-(2-chloro-2-phenylethyl) analog 1-(2-chloro-2-phenylethyl), 4-amino, 5-ester 50 nM (A1AR)
4-Amino-5-carboxylic acid ester (Compound 7) 1-phenyl, 4-amino, 5-ester Selective A1AR
Recent derivatives (e.g., C4/C5-modified) Varied amino/ester groups <10 nM (A1AR)
  • The carboxylic acid at C5 could enhance solubility over ester analogs but may reduce cell permeability .

Antimicrobial Agents

Pyrazolo[3,4-b]pyridine-5-carboxylic acid derivatives exhibit antimicrobial activity:

Table 2: Antimicrobial Activity

Compound Name Substituents (Position) Activity (MIC) Reference
Target Compound 1-cyclopentyl, 5-carboxylic acid Not tested -
4-(Arylamino)-1-phenyl analog (Compound 7) 1-phenyl, 4-arylamino, 5-carboxylic acid 3.12–6.25 µg/mL (vs. S. epidermidis)
  • Comparison : The cyclopentyl group’s hydrophobicity may enhance penetration through bacterial membranes compared to phenyl substituents. However, the carboxylic acid’s ionization at physiological pH could limit bioavailability .

NAMPT Inhibitors

Amides derived from pyrazolo[3,4-b]pyridine-5-carboxylic acid are potent NAMPT inhibitors:

Table 3: NAMPT Inhibitors

Compound Name Substituents (Position) IC50 (NAMPT) Reference
Target Compound 1-cyclopentyl, 5-carboxylic acid Not tested -
Amide derivative (Compound 39) 1-(pyridin-3-ylmethyl), 5-amide 5.1 nM
  • Key Differences : The cyclopentyl group’s rigidity may alter binding to NAMPT’s hydrophobic pocket compared to flexible pyridin-3-ylmethyl groups. Carboxylic acid derivatives are less common in this class, as amides typically optimize target engagement .

Phosphodiesterase (PDE) Inhibitors

SQ 20009 (1-ethyl-4-(isopropylidenehydrazino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester) is a potent PDE inhibitor (Ki < 10 nM). The target compound’s carboxylic acid may reduce potency compared to SQ 20009’s ester, which likely improves membrane permeability .

Physicochemical Properties

Table 4: Physicochemical Comparison

Compound Name logP (Predicted) Solubility pKa (Carboxylic Acid) Reference
Target Compound ~1.32 Moderate (acidic) ~3.52
Ethyl ester analog () Higher (ester) Lower N/A
Methyl ester (CAS 872684-23-6) 1.32 Low N/A

    Biological Activity

    1-Cyclopentyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS No. 926262-55-7) is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of cancer and immune response modulation. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

    • Molecular Formula : C₁₂H₁₃N₃O₂
    • Molecular Weight : 231.25 g/mol
    • CAS Number : 926262-55-7

    This compound acts primarily as an inhibitor of the TEAD transcription factors, which are involved in the dysregulated Hippo signaling pathway associated with various cancers. The inhibition of TEAD complexes can prevent the transcription of genes that promote tumor growth and metastasis.

    Structure-Based Design

    Recent studies have utilized structure-based design to optimize this compound's binding affinity to the TEAD transcription factors. The optimization process has led to enhanced potency and pharmacokinetic properties, making it a promising candidate for further development in cancer therapy .

    Inhibition Studies

    This compound has demonstrated significant biological activity in various assays:

    Target IC50 Value Cell Lines Tested Effect
    TEAD Transcription FactorsNot specifiedN/AInhibition of gene transcription
    TBK10.2 nMTHP-1, RAW264.7Inhibition of downstream IFN signaling
    Cancer Cell ProliferationMicromolarA172, U87MG, A375, A2058, Panc0504Antiproliferative effects

    The compound was shown to effectively inhibit TBK1 activity, leading to decreased expression of interferon-stimulated genes in stimulated immune cells . Furthermore, it exhibited antiproliferative effects across several cancer cell lines, indicating its potential utility in oncology .

    Study on TEAD Inhibition

    A study published in Journal of Medicinal Chemistry highlighted the optimization process for compounds targeting TEAD transcription factors. The research demonstrated that derivatives of this compound could significantly downregulate biomarkers associated with tumor growth when administered in vivo .

    TBK1 Inhibition and Immune Response Modulation

    Another study focused on the structure–activity relationship (SAR) of pyrazolo[3,4-b]pyridine derivatives found that compound 15y , closely related to our compound of interest, effectively inhibited TBK1 with an IC50 value of 0.2 nM. This inhibition was linked to significant effects on immune signaling pathways and suggests similar potential for this compound .

    Q & A

    Basic: What synthetic strategies are recommended for preparing 1-cyclopentyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid?

    A multi-step approach is typically employed:

    Core Formation : Start with condensation of substituted pyridine precursors with cyclopentylamine under reflux conditions. For example, details the use of Pd(PPh₃)₄-catalyzed Suzuki-Miyaura coupling to introduce aryl groups to pyrazolo[3,4-b]pyridine scaffolds .

    Carboxylic Acid Functionalization : Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) using NaOH/H₂O or HCl/EtOH under controlled temperatures (60–80°C) yields the carboxylic acid moiety. This aligns with methods in and for analogous structures .

    Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (using ethanol/water) ensures high purity (>95%).

    Basic: How should researchers characterize this compound’s structural integrity?

    Key analytical techniques include:

    • NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm cyclopentyl substitution and carboxylic acid proton environments. reports δ ~12.5 ppm for the pyrazole NH proton and δ ~160–170 ppm for the carbonyl carbon .
    • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ calculated for C₁₄H₁₆N₃O₂: 266.1134).
    • IR Spectroscopy : Detect carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O stretches (~1680 cm⁻¹) .

    Advanced: How can conflicting NMR data for cyclopentyl-substituted derivatives be resolved?

    Discrepancies may arise from tautomerism or solvent effects. Mitigation strategies:

    • Variable Temperature NMR : Monitor proton shifts at 25–80°C to identify dynamic equilibria.
    • 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
    • Computational Modeling : Use DFT calculations (e.g., Gaussian09) to predict chemical shifts and compare with experimental data .

    Advanced: What methodologies optimize aqueous solubility for biological assays?

    Poor solubility is common due to the hydrophobic cyclopentyl group. Strategies include:

    • Salt Formation : React with sodium bicarbonate to generate a water-soluble sodium carboxylate .
    • Co-solvent Systems : Use DMSO/PBS (≤10% v/v) or β-cyclodextrin inclusion complexes.
    • Prodrug Design : Esterify the carboxylic acid (e.g., methyl ester) for improved cell permeability, followed by enzymatic hydrolysis in vivo .

    Advanced: How can structure-activity relationship (SAR) studies be designed for kinase inhibition?

    Substituent Variation : Synthesize analogs with modified cyclopentyl groups (e.g., cyclohexyl, fluorinated rings) to assess steric/electronic effects. provides a template for substituent screening .

    Enzymatic Assays : Test inhibition against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization or ADP-Glo™ assays.

    Crystallography : Co-crystallize active analogs with target kinases (e.g., PDB ID: 6LXX) to map binding interactions .

    Advanced: How can computational tools predict binding modes with biological targets?

    • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into kinase ATP-binding pockets. Validate with known inhibitors from .
    • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., GROMACS) over 100 ns to assess stability and hydrogen-bonding networks.
    • Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding affinities and prioritize analogs .

    Advanced: What strategies address low yields in cyclopentyl-group coupling reactions?

    • Catalyst Screening : Test Pd(OAc)₂/XPhos or Buchwald-Hartwig conditions for C–N bond formation. achieved >80% yield using Pd(PPh₃)₄ .
    • Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 24 h) and improve efficiency.
    • Protecting Groups : Temporarily protect the carboxylic acid (e.g., as a methyl ester) to prevent side reactions during coupling .

    Advanced: How to validate the compound’s metabolic stability in preclinical studies?

    • Liver Microsome Assays : Incubate with human/rat liver microsomes (37°C, NADPH) and monitor degradation via LC-MS/MS.
    • CYP450 Inhibition Screening : Assess interactions with CYP3A4/2D6 using fluorogenic substrates.
    • Stable Isotope Labeling : Synthesize a ¹³C-labeled analog for precise metabolite tracking .

    Retrosynthesis Analysis

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    1-cyclopentyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
    Reactant of Route 2
    1-cyclopentyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

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